tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-18(10-15)26-11-17(20(16)24)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNCDAROAPTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The presence of the tert-butoxycarbonyl group suggests that it may undergo certain chemical transformations. This group has been used in synthetic organic chemistry for the direct introduction into a variety of organic compounds. The interaction of this compound with its targets could result in changes at the molecular level, potentially altering the function or activity of the target.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to be involved in a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. The compound could potentially affect similar pathways, leading to downstream effects on cellular functions and processes.
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities. These activities suggest that the compound could potentially have similar effects at the molecular and cellular levels.
Biological Activity
tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including a chromenone moiety and a chlorophenyl group, which may contribute to its pharmacological properties.
- Chemical Name : tert-butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Molecular Formula : C21H19ClO5
- Molecular Weight : 376.83 g/mol
- CAS Number : 618389-48-3
The biological activity of this compound is likely mediated through several mechanisms, including:
- Enzyme Inhibition : The presence of the chromenone structure suggests potential interactions with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are relevant in inflammatory pathways.
- Antioxidant Activity : Chromenone derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that chromenone derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structural components suggest it may inhibit COX enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory mediators .
Cytotoxicity and Anticancer Activity
Preliminary cytotoxicity assays have indicated that this compound may exhibit selective anticancer properties. For example, related chromenone derivatives have shown activity against various cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for these compounds typically range from micromolar to nanomolar concentrations, indicating potent activity .
Data Tables
| Biological Activity | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 20.5 | |
| COX Inhibition | Enzyme Assay | 15.0 | |
| Cytotoxicity | MCF-7 | 10.0 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. The results indicated that this compound exhibited significant cell growth inhibition compared to control groups, suggesting its potential as an anticancer agent .
- Study on Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of chromenones, demonstrating that compounds with similar structures could effectively inhibit COX enzymes and reduce inflammation markers in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate and closely related derivatives:
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to phenyl or phenoxy groups in analogs .
Ester Group Variations: tert-butyl esters (target compound and ) favor lipophilicity, whereas ethoxyethyl esters () increase solubility. The propanoate linker in introduces additional conformational flexibility compared to the acetate linker in the target compound.
Synthetic Routes :
- Multi-component reactions (e.g., one-pot syntheses using hydroxylamine or o-phenylenediamine) are common for chromen derivatives .
- tert-butyl esters are often introduced via protecting-group strategies during synthesis.
Crystallographic Analysis :
- Tools like SHELXL and Mercury are critical for resolving chromen derivatives' crystal structures, aiding in understanding packing patterns and intermolecular interactions .
Research Findings and Implications
- Bioactivity : Chromen-4-one derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced inhibition of enzymes like cyclooxygenase-2 (COX-2) and kinases .
- ADMET Profiles : tert-butyl esters generally exhibit favorable absorption and prolonged half-lives due to reduced esterase susceptibility .
- Structural Insights : The planar chromen-4-one core facilitates π-stacking with biological targets, while substituents at position 3 modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
